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molecular formula C13H8ClNO5 B8461625 2-(5'-Chloro-2-nitrophenoxy)benzoic acid

2-(5'-Chloro-2-nitrophenoxy)benzoic acid

Cat. No. B8461625
M. Wt: 293.66 g/mol
InChI Key: KLIVBHQWGSWZNC-UHFFFAOYSA-N
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Patent
US04604390

Procedure details

The 2-(5'-chloro-2-nitrophenoxy)benzoic acid was prepared as follows: Crude 2-(5-chloro-2-nitrophenoxy)benzaldehyde was heated under reflux with 200 ml of diethylether, 120 ml of water, 41.1 g of Na2Cr2O7 ·2H2O and 6.0 g of a 40% tetra-n-butylammonium hydroxide solution, and to it was added 63 ml of 9M H2SO4 over three hours. Heating was continued for an additional two hours, and the aqueous layer was extracted with ether and evaporated to dryness to provide the product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Na2Cr2O7
Quantity
41.1 g
Type
reactant
Reaction Step Two
Name
tetra-n-butylammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
63 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:17]([O-:19])=[O:18])=[C:6]([CH:16]=1)[O:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH:10]=[O:11].C([O:22]CC)C.[OH-].C([N+](CCCC)(CCCC)CCCC)CCC.OS(O)(=O)=O>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:17]([O-:19])=[O:18])=[C:6]([CH:16]=1)[O:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[C:10]([OH:22])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(OC2=C(C=O)C=CC=C2)C1)[N+](=O)[O-]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Name
Na2Cr2O7
Quantity
41.1 g
Type
reactant
Smiles
Name
tetra-n-butylammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
63 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to provide the product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=CC(=C(OC2=C(C(=O)O)C=CC=C2)C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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